2-Methoxycyclohexane-1-carbaldehyde

Description

Chemical Identity

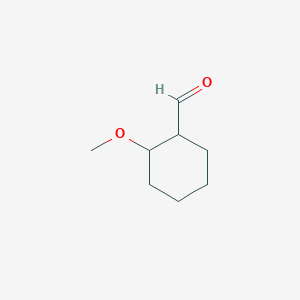

2-Methoxycyclohexane-1-carbaldehyde (CAS: 62519-41-9) is an alicyclic aldehyde with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . Its structure features a cyclohexane ring substituted with a methoxy group (-OCH₃) at position 2 and an aldehyde (-CHO) functional group at position 1 (Figure 1).

Physical Properties and Handling The compound requires storage under inert atmospheres at temperatures below -20°C to maintain stability . These properties necessitate stringent safety protocols during handling and transportation (UN 1993, Packing Group III) .

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-methoxycyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C8H14O2/c1-10-8-5-3-2-4-7(8)6-9/h6-8H,2-5H2,1H3 |

InChI Key |

IHSRLLUTDXQOGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCCC1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycyclohexane-1-carbaldehyde typically involves the methoxylation of cyclohexane derivatives followed by formylation. One common method includes the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone. This intermediate is then subjected to formylation using reagents like formic acid or formaldehyde under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is scaled up and optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product.

Major Products

Oxidation: Corresponding carboxylic acids

Reduction: Alcohols

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

2-Methoxycyclohexane-1-carbaldehyde is utilized in several scientific research fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxycyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it undergoes hydride transfer to form alcohols. The methoxy group can also participate in nucleophilic substitution reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Functional Group Differences

2-Methylcyclohex-1-ene-1-carbaldehyde

- Key Difference : Contains a cyclohexene ring (unsaturated) with a methyl group at position 2.

- Impact : The double bond increases electrophilicity at the aldehyde group, enhancing reactivity in conjugate addition reactions. The absence of a methoxy group reduces polarity compared to the target compound.

3-Methyl-2-oxocyclohexane-1-carbaldehyde

- Key Difference : Features a ketone group (=O) at position 2 and a methyl group at position 3.

- Impact : The electron-withdrawing oxo group adjacent to the aldehyde may amplify its electrophilic character, favoring nucleophilic attacks. This bifunctional system could enable complex cyclization reactions.

1-(4-Methoxyphenyl)cyclohexane-1-carbaldehyde Key Difference: Incorporates a 4-methoxyphenyl substituent on the cyclohexane ring. The bulky phenyl group may reduce solubility in polar solvents compared to aliphatic analogs.

Reactivity and Stability Trends

Electron-Donating vs. Withdrawing Groups :

- The methoxy group in the target compound donates electrons via resonance, slightly deactivating the aldehyde toward electrophilic substitution but improving solubility in polar solvents .

- In contrast, the oxo group in 3-Methyl-2-oxocyclohexane-1-carbaldehyde withdraws electrons, increasing the aldehyde’s susceptibility to nucleophilic addition .

Ring Saturation :

Steric and Aromatic Effects :

Research and Application Insights

Synthetic Utility :

Biological Relevance :

- Structural analogs with aromatic moieties (e.g., ) are explored in drug discovery for their enhanced binding to hydrophobic pockets .

Biological Activity

2-Methoxycyclohexane-1-carbaldehyde is an organic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its biological activity is of particular relevance, as it may exhibit potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a methoxy group and an aldehyde functional group. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The presence of the methoxy group may enhance its electron-donating ability, contributing to its antioxidant properties.

- Anti-inflammatory Effects : Research indicates potential modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

-

Antimicrobial Activity : A study reported that this compound demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 14 - Cytotoxicity : In vitro assays have shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.

- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of pathogenic bacteria. The results highlighted its effectiveness in inhibiting growth, particularly against Gram-positive bacteria.

Case Study 2: Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects of the compound in mice subjected to oxidative stress. The results indicated a significant reduction in neuronal apoptosis and improved cognitive function post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.